molecular formula C7H14ClIO B15240525 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane

1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane

Cat. No.: B15240525
M. Wt: 276.54 g/mol
InChI Key: IBUGPDRCKOOPOY-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of both chlorine and iodine atoms attached to a propane backbone, along with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane can be achieved through several methods. One common approach involves the halogenation of 2-methyl-2-(propan-2-yloxy)propane using chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with halogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium chloride, and other halide salts. Reactions are typically carried out in polar solvents such as acetone or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.

Scientific Research Applications

1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propan-2-yloxy group can also affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-iodopropane: Similar in structure but lacks the propan-2-yloxy group.

    1-Iodo-2-methylpropane: Contains an iodine atom but differs in the position of the halogen and the absence of the propan-2-yloxy group.

    2-Chloro-2-methylpropane: Contains a chlorine atom but lacks the iodine and propan-2-yloxy groups.

Uniqueness

1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is unique due to the presence of both chlorine and iodine atoms along with the propan-2-yloxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H14ClIO

Molecular Weight

276.54 g/mol

IUPAC Name

1-chloro-3-iodo-2-methyl-2-propan-2-yloxypropane

InChI

InChI=1S/C7H14ClIO/c1-6(2)10-7(3,4-8)5-9/h6H,4-5H2,1-3H3

InChI Key

IBUGPDRCKOOPOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(CCl)CI

Origin of Product

United States

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